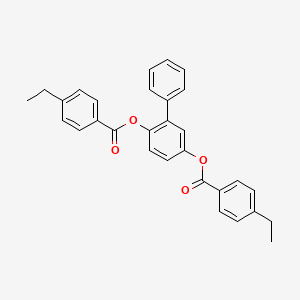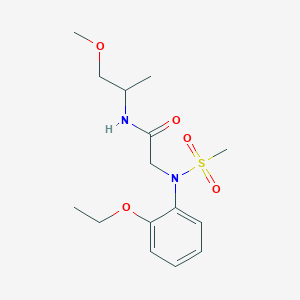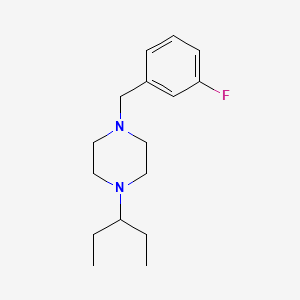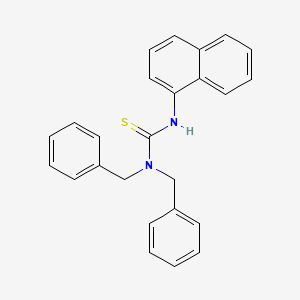![molecular formula C18H19NO4 B12473071 2,6-dimethoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide](/img/structure/B12473071.png)
2,6-dimethoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide is an organic compound with a complex structure that includes methoxy groups and a prop-2-en-1-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 4-(prop-2-en-1-yloxy)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,6-dimethoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2,6-dimethoxy-4-(prop-1-en-1-yl)phenol: Shares similar structural features but lacks the benzamide moiety.
Phenol, 2,6-dimethoxy-4-(2-propenyl): Another structurally related compound with different functional groups.
Uniqueness
2,6-dimethoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide is unique due to the presence of both methoxy and prop-2-en-1-yloxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2,6-dimethoxy-N-(4-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C18H19NO4/c1-4-12-23-14-10-8-13(9-11-14)19-18(20)17-15(21-2)6-5-7-16(17)22-3/h4-11H,1,12H2,2-3H3,(H,19,20) |
InChI Key |
LMYXNHLHJATEIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-2-[(4-cyclopentylpiperazin-1-yl)methyl]phenol](/img/structure/B12473009.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B12473020.png)
![3-bromo-4-methoxy-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B12473027.png)


![2-(4-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12473044.png)




![N~2~-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12473075.png)
![N-(4-fluorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12473078.png)
